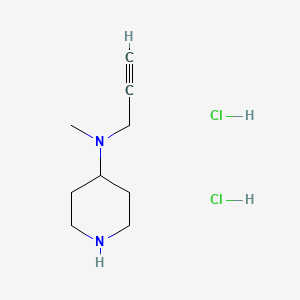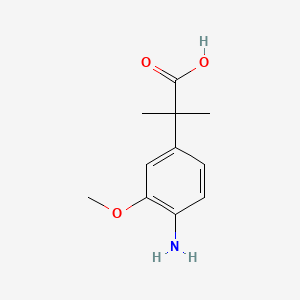
2-(4-Amino-3-methoxyphenyl)-2-methylpropanoicacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Amino-3-methoxyphenyl)-2-methylpropanoic acid is an organic compound with a complex structure that includes an amino group, a methoxy group, and a methylpropanoic acid moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Amino-3-methoxyphenyl)-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the reduction of Schiff bases. For instance, the compound can be synthesized via the reduction of 4-(4-methoxyphenyl)amino)methyl-N,N-dimethylaniline using sodium borohydride (NaBH4) as a reducing agent . This method is advantageous due to its selectivity and ability to maintain the integrity of reducible substituents such as nitro and chloride groups .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts such as lithium aluminum hydride (LiAlH4) or iron can enhance the efficiency of the reduction process . Additionally, the reaction conditions, such as temperature and pressure, are optimized to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-Amino-3-methoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Substitution reactions often require catalysts such as palladium on carbon (Pd/C) and specific solvents to facilitate the reaction.
Major Products
The major products formed from these reactions include nitro derivatives, secondary amines, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(4-Amino-3-methoxyphenyl)-2-methylpropanoic acid has several scientific research applications:
Chemistry: It serves as a starting material for the synthesis of azo dyes and dithiocarbamates.
Biology: The compound is used in the study of enzyme interactions and protein binding due to its unique structure.
Medicine: It is a constituent of various pharmaceuticals, including antidepressants and analgesics.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-Amino-3-methoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with enzymes and proteins, influencing their activity. The methoxy group can participate in hydrophobic interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(4-Chlorophenyl)aminomethyl-6-methoxyphenol
- 2-(4-Methoxyanilino)methylphenol
- 2-(Anilinomethyl)phenol
Uniqueness
2-(4-Amino-3-methoxyphenyl)-2-methylpropanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both an amino and a methoxy group allows for diverse chemical reactivity and interactions with biological molecules, making it a valuable compound for various applications .
Propriétés
Formule moléculaire |
C11H15NO3 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
2-(4-amino-3-methoxyphenyl)-2-methylpropanoic acid |
InChI |
InChI=1S/C11H15NO3/c1-11(2,10(13)14)7-4-5-8(12)9(6-7)15-3/h4-6H,12H2,1-3H3,(H,13,14) |
Clé InChI |
SBSXHBCKEPSLQU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C1=CC(=C(C=C1)N)OC)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


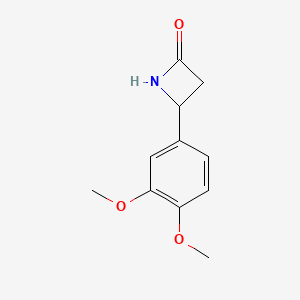
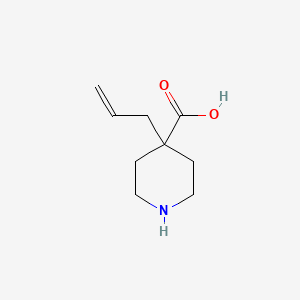
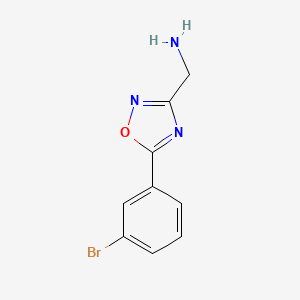


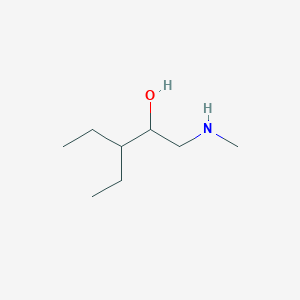
![2-[(2-amino-6-hydroxy-7H-purin-8-yl)sulfanyl]-1-[4-(4-fluorophenyl)piperazin-1-yl]ethan-1-one](/img/structure/B13558684.png)
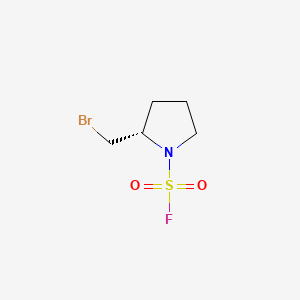

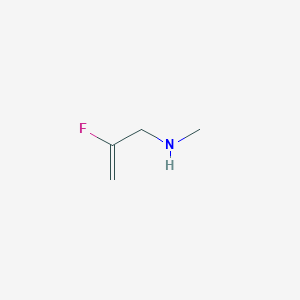

![Methyl 3-[(4-bromophenyl)amino]propanoate](/img/structure/B13558713.png)
